molecular formula C3H2Cl6O B3054771 1,1,1,3,3,3-Hexachloro-2-propanol CAS No. 6188-63-2

1,1,1,3,3,3-Hexachloro-2-propanol

Cat. No.: B3054771
CAS No.: 6188-63-2
M. Wt: 266.8 g/mol
InChI Key: QHSCXYZVJCEABQ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexachloro-2-propanol is a chlorinated organic compound with the molecular formula C3H2Cl6O. It is known for its high chlorine content and is used in various chemical processes and industrial applications. This compound is characterized by its six chlorine atoms attached to a propanol backbone, making it a highly reactive and versatile chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexachloro-2-propanol can be synthesized through several methods. One common approach involves the chlorination of 2-propanol under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexachloro-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexachloroacetone, a useful intermediate in organic synthesis.

    Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Hexachloroacetone

    Reduction: Less chlorinated propanol derivatives

    Substitution: Various functionalized propanol derivatives

Scientific Research Applications

1,1,1,3,3,3-Hexachloro-2-propanol has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated intermediates.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexachloro-2-propanol involves its interaction with various molecular targets. The compound’s high chlorine content makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and potential cytotoxic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modify proteins and nucleic acids is of particular interest.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexachloropropane: Similar in structure but lacks the hydroxyl group.

    Hexachloroacetone: An oxidation product of 1,1,1,3,3,3-Hexachloro-2-propanol.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated analogue with different chemical properties.

Uniqueness: this compound is unique due to its combination of high chlorine content and the presence of a hydroxyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexachloropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl6O/c4-2(5,6)1(10)3(7,8)9/h1,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSCXYZVJCEABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210870
Record name 2-Propanol, 1,1,1,3,3,3-hexachloro-
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Molecular Weight

266.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-63-2
Record name 1,1,1,3,3,3-Hexachloro-2-propanol
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Record name 2-Propanol, 1,1,1,3,3,3-hexachloro-
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Record name 2-Propanol, 1,1,1,3,3,3-hexachloro-
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Record name 1,1,1,3,3,3-Hexachloro-2-propanol
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Record name BIS(TRICHLOROMETHYL) CARBINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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